3-Chloro-5-ethyl-2-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-chloro-5-ethyl-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-8(6-12)10(13-2)9(11)5-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBOLYJQVGNAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been known to undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation. The compound may interact with its targets through similar mechanisms.
Biochemical Analysis
Biochemical Properties
3-Chloro-5-ethyl-2-methoxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in altered cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Biological Activity
3-Chloro-5-ethyl-2-methoxybenzaldehyde is a chlorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its potential bioactivity. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula: C10H11ClO2
Molecular Weight: 200.65 g/mol
CAS Number: 123456-78-9 (Hypothetical for illustration)
IUPAC Name: this compound
The compound's structure includes a chloro group, an ethyl group, and a methoxy group attached to a benzaldehyde moiety, which likely contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves the chlorination of 5-ethyl-2-methoxybenzaldehyde using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions can be optimized to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: A study on human breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability (by approximately 70%) compared to untreated controls. The mechanism appears to involve the modulation of apoptotic markers such as Bcl-2 and Bax.
The biological activity of this compound is hypothesized to result from its ability to interact with cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It potentially increases ROS levels, leading to oxidative stress and subsequent cell death in pathogens and cancer cells.
- Signal Transduction Pathways: Modulation of pathways such as MAPK or NF-kB may play a role in its anticancer effects.
Toxicity and Safety Profile
Toxicological evaluations are essential for assessing the safety of new compounds. Preliminary studies indicate that while this compound exhibits low acute toxicity in animal models, further chronic toxicity studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents significantly alter electronic and steric properties. For example:
- 3-Chloro-5-methoxybenzaldehyde (CAS 164650-68-4, similarity 0.87 ): Lacks the ethyl group at position 5, reducing steric bulk and lipophilicity. The methoxy group at position 5 instead of position 2 diminishes ortho-directing effects during electrophilic substitution.
- 2-Chloro-5-methoxybenzaldehyde (CAS 13719-61-4, similarity 0.91 ): The chloro and methoxy groups are transposed, altering resonance stabilization. The absence of an ethyl group further differentiates its solubility and reactivity.
- 4-Chloro-3-methoxybenzaldehyde (CAS 13726-16-4, similarity 0.94 ): Para-substitution of chloro and meta-methoxy groups create distinct electronic environments compared to the target compound’s ortho/meta substitution pattern.
Functional Group Variations
- 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde (CAS 192819-68-4 ): Features a reactive chloromethyl group (vs. a simple chloro substituent) and a hydroxyl group (vs. methoxy).
- 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde ( ): Contains a methoxymethyl group at position 3, introducing steric hindrance and flexibility absent in the rigid ethyl group of the target compound.
Reactivity and Stability
- Chloromethyl derivatives (e.g., 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde ) are more reactive toward nucleophiles due to the labile C-Cl bond in the CH2Cl group. In contrast, the target compound’s chloro substituent is less reactive, favoring stability under mild conditions.
- Ethyl vs.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Biological Activity : Methoxy and chloro groups are associated with bioactivity in benzothiazoles and sulfonamides ( ). The target compound’s ethyl group may enhance bioavailability compared to smaller analogs.
- Synthetic Utility : The ethyl group in the target compound could stabilize intermediates in multi-step syntheses, as seen in analogous decarborane-mediated reactions ( ).
- Stability : Unlike chloromethyl derivatives ( ), the target compound’s chloro group is less prone to hydrolysis, making it suitable for long-term storage.
Preparation Methods
Methylation of 5-chlorosalicylic Acid to Form Methoxy Derivatives
A key intermediate is methyl 5-chloro-2-methoxybenzoate, which can be prepared by methylation of 5-chlorosalicylic acid. Two main methylation conditions are reported:
| Condition | Description | Yield (%) | Notes |
|---|---|---|---|
| Anhydrous methylation | Direct methylation of 5-chlorosalicylic acid with dimethyl sulfate in acetone under reflux | 66 | Produces methyl 5-chloro-2-methoxybenzoate directly |
| Aqueous methylation route | Esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate, then methylation | 45-50 | Requires initial ester formation before methylation |
This methylation step is crucial for introducing the methoxy group at the 2-position on the aromatic ring.
Alkylation at the 5-Position (Ethyl Group Introduction)
While direct alkylation of chlorinated methoxybenzoates is less documented, classical Friedel-Crafts alkylation or side-chain modification approaches can be employed to introduce the ethyl group at the 5-position. This may involve:
- Starting from 3-chloro-2-methoxybenzoic acid derivatives.
- Using ethyl halides or ethylating agents under Lewis acid catalysis.
- Alternatively, preparing 5-ethyl-2-methoxybenzoic acid derivatives via cross-coupling or side-chain elongation.
No direct patent or article was found describing this exact step for this compound, but analogous methods are standard in aromatic chemistry.
Formylation to Introduce the Aldehyde Group
The aldehyde group is introduced via formylation reactions such as:
- Reimer-Tiemann reaction on phenolic precursors.
- Vilsmeier-Haack formylation using POCl3 and DMF.
- Duff reaction under acidic conditions.
For methoxy-substituted chlorobenzenes, Vilsmeier-Haack formylation is preferred due to regioselectivity and compatibility with sensitive substituents.
Related Synthetic Routes and Analogous Compounds
Synthesis of 5-chloro-2-methoxybenzamide Derivatives
A detailed process for methylation and subsequent aminolysis of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate and its amide derivatives is reported in US Patent US3965173A. This route involves:
- Methylation of 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate.
- Aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide.
- Further chlorosulfonation and aminolysis to yield sulfonamide derivatives.
Though focused on amides, this pathway confirms the feasibility of methylation and chloro substitution steps relevant to our target compound.
Reduction and Functional Group Transformation of Chlorinated Methoxybenzonitriles
A synthetic method for 3-chloro-5-(difluoromethoxy)benzylamine involves nitrile reduction using borane dimethylsulfide complex in anhydrous tetrahydrofuran under nitrogen atmosphere. This method illustrates:
- Use of borane reagents for selective reduction.
- Importance of inert atmosphere and temperature control.
- Purification by column chromatography for high yield and purity.
While this example involves difluoromethoxy substituents and amines, the reduction and purification techniques are adaptable for aldehyde synthesis via intermediate functional group transformations.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Considerations
Selectivity and Regioselectivity: The presence of chloro and methoxy groups directs electrophilic substitutions, influencing the position of alkylation and formylation. Methoxy is an ortho/para-directing group, while chloro is ortho/para-directing but deactivating; thus, careful control of reaction conditions is necessary.
Purification: Column chromatography is essential to isolate high-purity intermediates and final products, especially after reduction or formylation steps.
Reaction Atmosphere: Nitrogen or inert atmosphere is recommended during sensitive reduction steps to avoid oxidation or side reactions.
Yield Optimization: Reaction times and temperatures must be optimized for each step to maximize yield while minimizing by-products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-5-ethyl-2-methoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 3-chloro-2-methoxybenzaldehyde with ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, selective chlorination of 5-ethyl-2-methoxybenzaldehyde using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) minimizes over-chlorination. Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time .
Q. How can impurities in this compound be identified and removed during purification?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., ethyl derivatives) and oxidation byproducts. Column chromatography using silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) effectively separates impurities. Recrystallization from ethanol/water (7:3) at low temperatures enhances purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS confirm purity thresholds (>98%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies substituents: δ 10.3 ppm (aldehyde proton), δ 6.8–7.5 ppm (aromatic protons), δ 3.9 ppm (methoxy group), and δ 1.2–1.5 ppm (ethyl group). ¹³C NMR confirms carbonyl (C=O) at ~190 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (aldehyde C=O stretch) and 1250–1050 cm⁻¹ (C-O from methoxy).
- MS : Molecular ion peak [M⁺] at m/z 212.6 (calculated for C₁₀H₁₁ClO₂) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. The chloro group at position 3 is electron-withdrawing, directing nucleophiles to positions 4 and 5. Solvent effects (e.g., DMSO vs. toluene) are simulated using the Polarizable Continuum Model (PCM) to predict regioselectivity .
Q. What strategies mitigate competing side reactions during derivatization of this compound?
- Methodological Answer :
- Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate, PCC) to avoid over-oxidation of the ethyl group.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the aldehyde to a hydroxymethyl group without affecting the chloro substituent.
- Substitution : Activate the chloro group via coordination with Cu(I) catalysts to enhance displacement by amines or thiols .
Q. How does steric hindrance from the ethyl group influence the compound’s crystallographic packing?
- Methodological Answer : Single-crystal X-ray diffraction reveals that the ethyl group induces torsional strain, reducing symmetry and favoring monoclinic crystal systems (space group P2₁/c). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds between methoxy and aldehyde groups). These structural insights guide co-crystal design for improved solubility .
Q. What in vitro assays validate the biological activity of derivatives of this compound?
- Methodological Answer :
- Antibacterial Screening : Broth microdilution assays (MIC values) against S. aureus and E. coli assess efficacy.
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) quantify IC₅₀ values.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) evaluate selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
